5-(5-Bromopyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Description
Diketopyrrolopyrrole (DPP) based materials, such as 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, have been investigated for their photophysical properties . They have visible absorption bands and are found to be fluorescent in solution .
Synthesis Analysis
DPP-containing conjugated polymers have been synthesized via Horner-Emmons condensation . In one example, 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate (TDPPA) were synthesized and then loaded in graphene aerogels .Molecular Structure Analysis
DPP backbone derivatives have a planar conjugated bicyclic structure engaging stronger π–π interactions which allows tuning the band-gap and energy-level of polymer organic semiconductors .Chemical Reactions Analysis
DPP-based materials show hole or ambipolar transport behavior with mobilities of charge carriers in the range of 0.1-1 cm² V⁻¹ s⁻¹ .Physical and Chemical Properties Analysis
DPP-based materials exhibit high crystallinity and excellent thermal stability . They also show a low bandgap energy in a film state .Mechanism of Action
In the context of lithium-ion batteries, embedding DPP nanorods into graphene aerogels can effectively reduce the dissolution of DPPs in the electrolyte. It can serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate, by partially connecting DPPs nanorods through graphene .
Future Directions
DPP-based materials have been studied as semiconductors in organic thin film transistors (OTFTs) and organic photovoltaics (OPVs) . They have also been used as high-performance anode material for lithium-ion batteries . The future research might focus on improving the performance of these materials in these applications.
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c17-10-6-18-16(19-7-10)20-8-12-13(9-20)15(23)21(14(12)22)11-4-2-1-3-5-11/h1-7,12-13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANNHWXCJHVFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC=C(C=N3)Br)C(=O)N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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